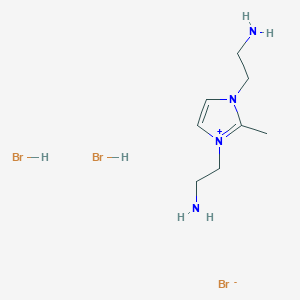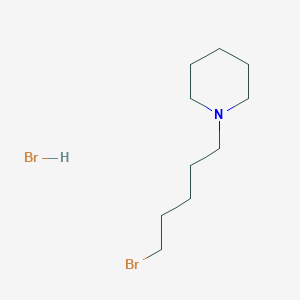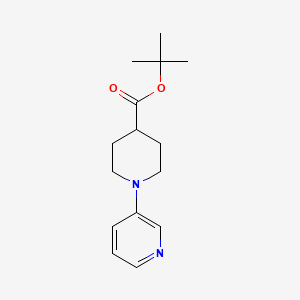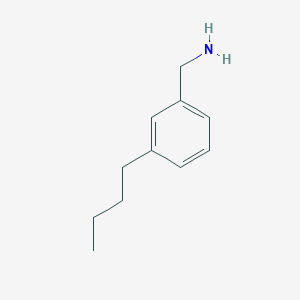
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields due to their unique chemical properties. This compound, in particular, is characterized by the presence of two aminoethyl groups and a methyl group attached to the imidazolium ring, along with bromide and dihydrobromide anions .
準備方法
The synthesis of 1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide typically involves the reaction of 2-methylimidazole with 2-bromoethylamine hydrobromide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
化学反応の分析
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aminoethyl groups can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique chemical properties.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor
作用機序
The mechanism of action of 1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can disrupt protein-protein interactions, leading to changes in cellular processes .
類似化合物との比較
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide can be compared with other imidazolium-based compounds, such as:
1,3-Bis(2-hydroxyethyl)-imidazolium chloride: Known for its use in ionic liquids and as a solvent.
1-butyl-2,3,4,5-tetramethylimidazolium bromide: Used in various industrial applications due to its thermal stability.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and applications.
特性
分子式 |
C8H19Br3N4 |
|---|---|
分子量 |
410.98 g/mol |
IUPAC名 |
2-[3-(2-aminoethyl)-2-methylimidazol-3-ium-1-yl]ethanamine;bromide;dihydrobromide |
InChI |
InChI=1S/C8H17N4.3BrH/c1-8-11(4-2-9)6-7-12(8)5-3-10;;;/h6-7H,2-5,9-10H2,1H3;3*1H/q+1;;;/p-1 |
InChIキー |
YVDQEGQPEFRXDG-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+](C=CN1CCN)CCN.Br.Br.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine](/img/structure/B11925983.png)




![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate](/img/structure/B11926004.png)



